ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate

Beschreibung

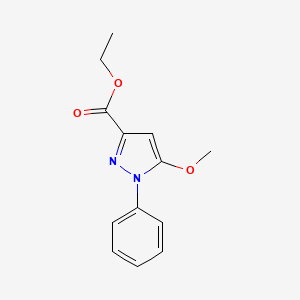

Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with an ethyl ester group at the 3-position, a methoxy group at the 5-position, and a phenyl group at the 1-position.

Eigenschaften

IUPAC Name |

ethyl 5-methoxy-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)11-9-12(17-2)15(14-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOYTVKWAQINBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491087 | |

| Record name | Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53960-15-9 | |

| Record name | Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with phenylhydrazine to form the intermediate 1-phenyl-3-oxobutylhydrazine. This intermediate then undergoes cyclization in the presence of a methoxy group donor, such as methanol, under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The ester group can be reduced to an alcohol or further to an alkane.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate or 5-oxo-1-phenyl-1H-pyrazole-3-carboxylate.

Reduction: Formation of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-methanol or ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-alkane.

Substitution: Formation of 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate, 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate, or 4-sulfonyl-1-phenyl-1H-pyrazole-3-carboxylate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Therapeutic Development

Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate has been explored for its potential in developing novel pharmaceuticals targeting inflammatory diseases and cancer. Its unique structural properties allow it to interact with biological systems effectively, offering therapeutic benefits. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines, making it a candidate for further drug development .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed promising anti-inflammatory effects in vitro. The compound was tested against several inflammatory markers, revealing a dose-dependent reduction in inflammation levels, suggesting its potential as an anti-inflammatory agent .

Agricultural Chemistry

Agrochemical Intermediates

This compound serves as a crucial intermediate in synthesizing agrochemicals, particularly fungicides and herbicides. Its application enhances crop protection and yield by providing effective solutions against various pests and diseases .

Case Study: Crop Protection

In agricultural trials, formulations containing this compound demonstrated significant efficacy in controlling fungal infections in crops. The results indicated a marked increase in crop yield compared to untreated controls, emphasizing the compound's role in sustainable agriculture practices .

Material Science

Polymer Development

this compound is utilized in formulating advanced materials, contributing to the development of polymers with improved thermal and mechanical properties. This application is particularly relevant in industries requiring durable materials with specific performance characteristics .

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Flexibility | Moderate |

Biochemical Research

Enzyme Inhibition Studies

The compound plays a role in studying enzyme inhibition and receptor interactions, providing insights into biological pathways and potential drug targets. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Case Study: Receptor Interaction

Research involving this compound revealed its interaction with trace amine-associated receptors (TAARs). This interaction has implications for developing treatments for neurological disorders such as ADHD and schizophrenia, highlighting the compound's significance in neuropharmacology .

Wirkmechanismus

The mechanism of action of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylate

- Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide

- Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Uniqueness

Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

this compound primarily interacts with various enzymes and receptors, influencing multiple biochemical pathways. Its structure allows it to act as an enzyme inhibitor or receptor modulator, particularly in inflammatory and cancer-related pathways .

Biochemical Pathways

The compound is known to affect several key biochemical processes:

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory responses, leading to reduced inflammation and pain.

- Cell Signaling : The compound alters cell signaling pathways, which can affect gene expression and cellular metabolism.

Stability and Dosage Effects

In laboratory settings, this compound exhibits good stability under standard conditions. Its effects vary with dosage; lower doses have shown anti-inflammatory and anticancer properties without significant adverse effects.

Metabolism and Distribution

The compound is primarily metabolized in the liver, undergoing enzymatic transformations that influence its bioavailability and activity. It is distributed within cells via specific transporters, localizing in the cytoplasm and nucleus, which may enhance its therapeutic effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various models. For instance:

- In Vivo Studies : Animal models indicate that the compound effectively reduces inflammation comparable to established anti-inflammatory drugs like indomethacin .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Line Studies : It has been shown to inhibit the growth of several cancer cell types, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation .

Case Studies

Several studies have reported on the biological activities of this compound:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections .

- Antitumor Activity : In vitro studies have shown its effectiveness against lung, colorectal, and pancreatic cancers, indicating a broad spectrum of anticancer activity .

Data Table

Q & A

Q. What are the recommended handling and storage protocols for ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate?

Methodological Answer:

- Handling Precautions :

- Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact and inhalation of dust or vapors .

- Work in a well-ventilated fume hood to minimize airborne exposure. Use local exhaust ventilation if handling large quantities .

- Avoid ignition sources (e.g., open flames, sparks) due to potential decomposition into hazardous gases (e.g., CO, NOx) under heat .

- Storage Conditions :

Q. How is this compound synthesized, and what are critical reaction conditions?

Methodological Answer :

- Synthetic Route :

Dissolve reactants in degassed DMF/water (3:1).

Add Pd(PPh₃)₄ catalyst and aryl boronic acids for Suzuki coupling to introduce aromatic substituents .

Purify via silica gel chromatography (hexane/ethyl acetate gradient) .

- Yield Optimization :

- Maintain reaction temperatures at 80–100°C for 10–12 hours. Monitor progress via TLC or LC-MS .

Q. What spectroscopic techniques are used for structural characterization?

Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). Key signals include:

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ (e.g., m/z 450.2 for derivatives) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-O (ester) at 1250 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer :

- Docking Studies :

- QSAR Analysis :

Q. What strategies resolve contradictions in reported toxicity data for pyrazole derivatives?

Methodological Answer :

- Data Reconciliation :

- Compare in vitro assays (e.g., Ames test for mutagenicity) with in vivo rodent studies. Note that discrepancies may arise from metabolic differences .

- Validate using human liver microsomes (HLMs) to assess CYP450-mediated detoxification pathways .

- Mitigation Measures :

- Introduce hydrophilic groups (e.g., sulfonate) to reduce bioaccumulation potential, as suggested by QSAR models .

Q. How can the compound’s reactivity be exploited in heterocyclic ring expansion?

Methodological Answer :

- Functionalization Protocols :

- Stability Testing :

- Monitor decomposition under accelerated conditions (40°C/75% RH for 4 weeks). HPLC analysis detects degradation products (e.g., free carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.